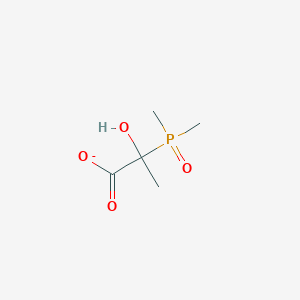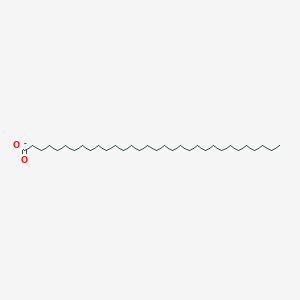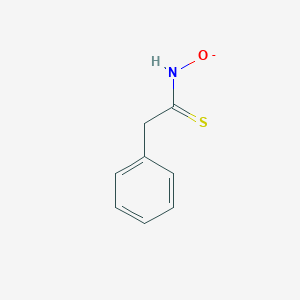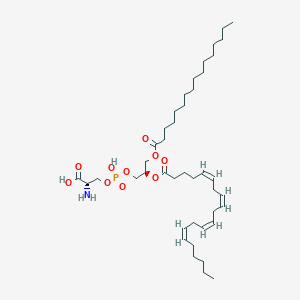
PS(16:0/20:4(5Z,8Z,11Z,14Z))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PS(16:0/20:4(5Z,8Z,11Z,14Z)) is a phosphatidyl-L-serine.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Technology
A study by Li et al. (2014) discusses the degradation of organic pollutants in aqueous solution using Zn0-activated persulfate (PS). This novel advanced oxidation technology effectively degrades organic pollutants like methyl orange, an azo dye, demonstrating the potential utility of PS in environmental remediation and wastewater treatment (Li, Guo, Yang, & Lan, 2014).
Optical Instrument Development
Kim et al. (2018) explore the technology and applications of a photon sieve (PS), a lightweight optical instrument for high-resolution imaging. The photon sieve's unique design and diffracting properties make it suitable for Earth and Sun imaging, particularly in CubeSat applications, highlighting its significance in astronomical and space research (Kim, Hariharan, Julian, & MacDonnell, 2018).
Seismic Damage Classification
In the field of civil engineering, Kostinakis et al. (2022) utilize Machine Learning algorithms to classify the seismic damage potential of buildings. Their research demonstrates the application of PS in developing methods for predicting seismic performance and classifying structural damage, essential for earthquake preparedness and urban planning (Kostinakis, Morfidis, Demertzis, & Iliadis, 2022).
Power System Optimization
Hassan et al. (2014) describe a method using participation factor (PF) and genetic algorithm (GA) for optimizing power system stabilizers (PSSs) in multi-machine power systems. This approach demonstrates the application of PS in enhancing the stability and efficiency of power grids, emphasizing its importance in electrical engineering (Hassan, Moghavvemi, Almurib, Muttaqi, & Ganapathy, 2014).
Propensity Score Methods in Research
Several studies discuss the use of propensity score (PS) methods in various research fields, emphasizing their utility in controlling for confounding in nonexperimental studies. These methods are critical in enhancing the validity and reliability of observational studies across disciplines, from psychology to medicine (King & Nielsen, 2019), (Harder, Stuart, & Anthony, 2010).
Eigenschaften
Produktname |
PS(16:0/20:4(5Z,8Z,11Z,14Z)) |
|---|---|
Molekularformel |
C42H74NO10P |
Molekulargewicht |
784 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H74NO10P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(45)53-38(36-51-54(48,49)52-37-39(43)42(46)47)35-50-40(44)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,38-39H,3-10,12,14-16,19,21,23-25,27,29-37,43H2,1-2H3,(H,46,47)(H,48,49)/b13-11-,18-17-,22-20-,28-26-/t38-,39+/m1/s1 |
InChI-Schlüssel |
DKLQKRSJZISZKW-KNFJROLASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



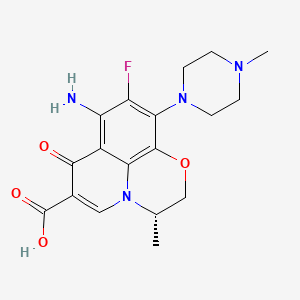
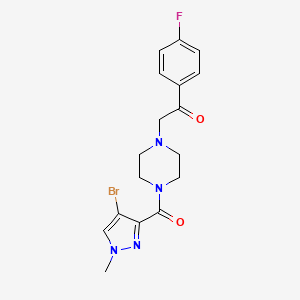
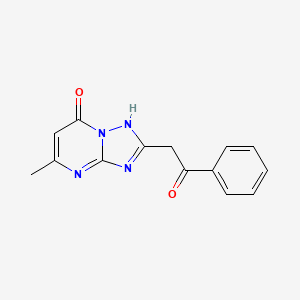
![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)
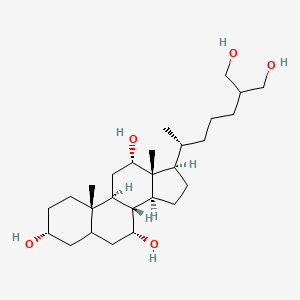
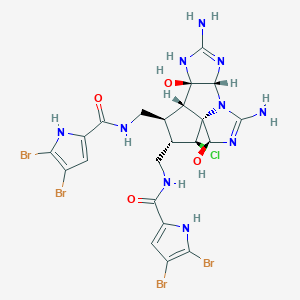
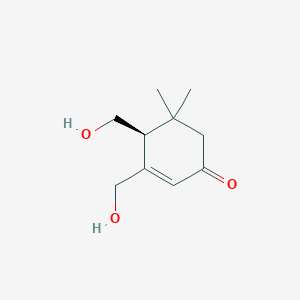
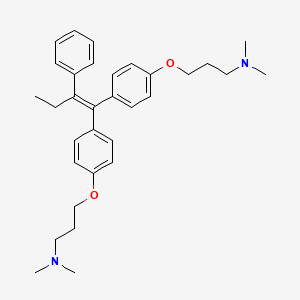
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)

![[(4R,9R,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1263560.png)
